2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide

Description

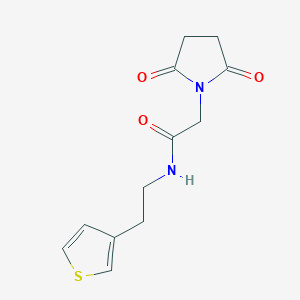

2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a pyrrolidine-2,5-dione (succinimide) ring linked to a thiophen-3-yl ethyl group via an acetamide bridge. The pyrrolidine dione moiety is known for its electrophilic reactivity, enabling covalent interactions with biological targets such as enzymes or receptors . The thiophene ring, a sulfur-containing heterocycle, enhances lipophilicity and may contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-thiophen-3-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c15-10(7-14-11(16)1-2-12(14)17)13-5-3-9-4-6-18-8-9/h4,6,8H,1-3,5,7H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJNUAVKQRAFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCCC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with 2-(thiophen-3-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the amide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Hydroxyl derivatives from the pyrrolidinone ring.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and similar acetamide derivatives:

*Calculated based on molecular formula.

Key Observations:

- In contrast, pesticide chloroacetamides rely on chloro groups for herbicidal action rather than dione-mediated reactivity.

- Aromatic Systems: Quinoxaline and thienopyrimidine derivatives incorporate larger fused aromatic systems, likely enhancing DNA/protein binding but reducing solubility compared to the target’s simpler thiophene group.

Biological Activity

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on existing research.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C15H18N2O4S

- IUPAC Name : this compound

- CAS Number : 150173-73-2

The presence of a thiophene moiety suggests potential anti-inflammatory and analgesic properties, while the dioxopyrrolidine structure may contribute to its anticonvulsant effects.

Anticonvulsant Properties

Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit potent anticonvulsant activity. A study reported that hybrid compounds based on this structure showed significant efficacy in various seizure models:

| Compound | ED50 (mg/kg) | Test Type |

|---|---|---|

| Compound 22 | 23.7 | Maximal Electroshock (MES) |

| Compound 22 | 22.4 | 6 Hz (32 mA) Seizures |

| Compound 22 | 59.4 | Pentylenetetrazole-induced Seizures |

These findings suggest that the compound may inhibit sodium/calcium currents and antagonize TRPV1 receptors, contributing to its anticonvulsant effects .

Antinociceptive Activity

In addition to anticonvulsant effects, the compound also demonstrates antinociceptive properties. In formalin-induced pain models, it exhibited significant pain relief, indicating its potential for treating neuropathic pain conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Sodium Channel Inhibition : The compound may inhibit voltage-gated sodium channels, reducing neuronal excitability.

- Calcium Channel Modulation : It could modulate calcium influx in neurons, affecting neurotransmitter release.

- TRPV1 Receptor Antagonism : By blocking TRPV1 receptors, the compound may reduce pain signaling pathways.

Case Studies and Research Findings

Several studies have focused on the biological properties of related compounds:

- Multitargeted Compounds : A study highlighted that hybrid pyrrolidine derivatives showed broad-spectrum protective activity in mouse models for epilepsy and pain management .

- Antimicrobial Activity : Research on similar derivatives indicated promising antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in treating infections .

- ADME-Tox Properties : The pharmacokinetic profile of these compounds has been assessed in vitro, showing favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.